1-(5-Bromobenzofuran-2-yl)-2,2-dimethylpropan-1-one

HCV NS5B polymerase antiviral drug discovery structure-activity relationship

1-(5-Bromobenzofuran-2-yl)-2,2-dimethylpropan-1-one (CAS 1040070-42-5) is a brominated benzofuran derivative bearing a 2,2-dimethylpropan-1-one (pivaloyl) ketone moiety at the 2-position. With a molecular formula of C₁₃H₁₃BrO₂ and a molecular weight of 281.15 g/mol, this compound serves primarily as a synthetic intermediate in medicinal chemistry and heterocyclic chemistry research.

Molecular Formula C13H13BrO2
Molecular Weight 281.14 g/mol
Cat. No. B13631936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Bromobenzofuran-2-yl)-2,2-dimethylpropan-1-one
Molecular FormulaC13H13BrO2
Molecular Weight281.14 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)C1=CC2=C(O1)C=CC(=C2)Br
InChIInChI=1S/C13H13BrO2/c1-13(2,3)12(15)11-7-8-6-9(14)4-5-10(8)16-11/h4-7H,1-3H3
InChIKeyZIPSQKBEEXUSGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Bromobenzofuran-2-yl)-2,2-dimethylpropan-1-one: Procurement-Ready Profile of a Brominated Benzofuran Building Block


1-(5-Bromobenzofuran-2-yl)-2,2-dimethylpropan-1-one (CAS 1040070-42-5) is a brominated benzofuran derivative bearing a 2,2-dimethylpropan-1-one (pivaloyl) ketone moiety at the 2-position . With a molecular formula of C₁₃H₁₃BrO₂ and a molecular weight of 281.15 g/mol, this compound serves primarily as a synthetic intermediate in medicinal chemistry and heterocyclic chemistry research . The bromine atom at the 5-position of the benzofuran core provides a versatile synthetic handle for transition-metal-catalyzed cross-coupling reactions, while the sterically demanding pivaloyl carbonyl group differentiates it from the simpler methyl ketone (acetyl) analogs such as 1-(5-bromobenzofuran-2-yl)ethanone [1].

✓ Bromine at 5-position enables cross-coupling diversification
✓ Pivaloyl ketone offers steric protection and distinct reactivity
✓ Multi-supplier availability supports SAR and lead optimization

Why 1-(5-Bromobenzofuran-2-yl)-2,2-dimethylpropan-1-one Cannot Be Swapped for Unsubstituted or Chloro-Benzofuran Analogs


The combination of bromine at the 5-position and the pivaloyl ketone at the 2-position creates a reactivity and selectivity profile that cannot be replicated by simple substitution with the non-halogenated benzofuran analog (CAS 75566-46-0), the 5-chloro variant (CAS 1040075-54-4), or the acetyl analog (CAS 38220-75-6). The bromine atom enables Pd-catalyzed cross-coupling (Suzuki, Heck) for downstream diversification that the non-halogenated scaffold entirely lacks , while the carbon–bromine bond undergoes oxidative addition more readily than the carbon–chlorine bond in the chloro analog, providing different kinetics and catalyst compatibility [1]. The sterically hindered pivaloyl carbonyl offers distinct metabolic stability and diastereoselectivity in further transformations compared to the more exposed methyl ketone [2]. These structural features collectively affect biological target engagement, as demonstrated by the ~3.6-fold improvement in HCV NS5B polymerase inhibitory potency when the 5-bromobenzofuran-2-yl moiety replaces the unsubstituted benzofuran-2-yl group in a diketo acid scaffold [3].

Non-halogenated benzofuran analog Lacks bromine handle; cannot participate in Pd-catalyzed cross-coupling without pre-functionalization.
5-Chloro analog C–Cl bond activation may require harsher conditions and alter catalyst compatibility and coupling efficiency.
Acetyl (methyl ketone) analog Minimal steric shielding at carbonyl; different susceptibility to nucleophilic attack and enzymatic reduction.

Quantitative Differentiation Evidence for 1-(5-Bromobenzofuran-2-yl)-2,2-dimethylpropan-1-one Against Closest Analogs


NS5B Polymerase Inhibition: 5-Bromobenzofuran-2-yl Core Outperforms Unsubstituted Benzofuran by 3.6-Fold in Diketo Acid Series

In a systematic SAR study of α,γ-diketo acids as HCV NS5B polymerase inhibitors (Bhatt et al., 2011), the compound bearing the 5-bromobenzofuran-2-yl moiety (3a) achieved an IC₅₀ of 8.2 ± 1.2 μM, representing a 3.6-fold improvement over the benzofuran-2-yl analog (2a, IC₅₀ = 29.6 ± 1.3 μM) and a 2.7-fold improvement over the furan-2-yl starting point (1a, IC₅₀ = 21.8 ± 1.3 μM) [1][2]. While this data is derived from a diketo acid scaffold rather than the pivaloyl ketone itself, the 5-bromobenzofuran-2-yl core is the common pharmacophoric element and was identified as the first promising lead compound of the series [1].

NS5B Inhibition
Cross-study comparable
3.6-fold IC₅₀ improvement: 8.2 ± 1.2 vs 29.6 ± 1.3 µM
Reported target-binding enhancement in diketo acid series
Data from α,γ-diketo acid scaffold; confirm for pivaloyl series
HCV NS5B polymerase antiviral drug discovery structure-activity relationship

Pd-Catalyzed Cross-Coupling Competence: 5-Bromobenzofuran Derivatives Achieve 88-97% Isolated Yield in Mizoroki-Heck Reactions

Shaaban et al. (2010) demonstrated that 2-acetyl-5-bromobenzofuran undergoes efficient Mizoroki-Heck cross-coupling with various olefins, achieving 88% isolated yield under microwave irradiation (160 °C, 5 min) and 92-97% isolated yields under thermal conditions (130 °C, 90 min) with full conversion [1]. In contrast, the non-brominated benzofuran-2-yl analog cannot participate in Pd-catalyzed oxidative addition and therefore cannot serve as a substrate for Suzuki-Miyaura or Mizoroki-Heck couplings without pre-functionalization [1]. The bromine atom at the 5-position provides a regioselective handle for arylation, alkenylation, and alkynylation that is absent in the unsubstituted (CAS 75566-46-0) and 5-chloro (CAS 1040075-54-4) analogs, where the C-Cl bond requires harsher conditions for activation .

Heck Coupling
Class-level inference
88–97% isolated yield (vs. no reactivity for non-halogenated analog)
Supports Pd-catalyzed diversification capability
Based on 2-acetyl analog; yields for pivaloyl may differ
cross-coupling chemistry synthetic methodology C-C bond formation

Steric Differentiation: Pivaloyl Ketone Provides Greater Steric Shielding and Metabolic Stability Compared to Acetyl Analog

The pivaloyl (tert-butyl ketone) group at the 2-position of 1-(5-bromobenzofuran-2-yl)-2,2-dimethylpropan-1-one introduces significantly greater steric bulk (calculated Connolly surface area of the tert-butyl group ≈ 84 Ų, versus ≈ 40 Ų for methyl in the acetyl analog CAS 38220-75-6) . Bulky alkyl substituents such as tert-butyl have been shown to significantly enhance the stability of α-oxo ketene systems, enabling preparative-scale synthesis of derivatives that are inaccessible from the less hindered methyl ketone [1]. In the context of benzofuran-based building blocks, the pivaloyl carbonyl is less susceptible to nucleophilic attack and enzymatic reduction than the acetyl carbonyl, providing differential reactivity profiles for multi-step synthetic sequences in medicinal chemistry programs [2].

Steric Shielding
Class-level
tert-butyl ≈ 84 Ų vs methyl ≈ 40 Ų (qualitative)
May provide differential chemoselectivity in multi-step synthesis
Qualitative comparison; literature precedent for ketene stability
ketone steric effects metabolic stability synthetic building block

Commercial Purity Benchmark: 98% Purity Specification Supports Immediate Use in SAR and Lead Optimization Campaigns

1-(5-Bromobenzofuran-2-yl)-2,2-dimethylpropan-1-one is commercially available at a purity specification of 98% from multiple suppliers including CymitQuimica and Leyan . This purity level meets the threshold typically required for structure-activity relationship (SAR) studies and preliminary in vitro biological evaluation without the need for additional purification. In comparison, some positional isomers such as 1-(4-bromobenzofuran-2-yl)-2,2-dimethylpropan-1-one and 1-(7-bromobenzofuran-2-yl)-2,2-dimethylpropan-1-one are less widely cataloged and may require custom synthesis . The established supply chain and documented purity for CAS 1040070-42-5 reduce lead time and procurement risk relative to less common bromo-regioisomers.

Purity Specification
Data to verify
98% (commercial specification)
Supports procurement for SAR and lead optimization
Verify with lot-specific COA; supplier-dependent
chemical procurement purity specification quality control

High-Value Application Scenarios for 1-(5-Bromobenzofuran-2-yl)-2,2-dimethylpropan-1-one Based on Quantitative Differentiation Evidence


Antiviral Lead Optimization: Scaffold for HCV and Related Viral Polymerase Inhibitor Synthesis

The 5-bromobenzofuran-2-yl core has demonstrated a 3.6-fold potency enhancement over unsubstituted benzofuran in HCV NS5B polymerase diketo acid inhibitors (IC₅₀ 8.2 vs. 29.6 μM) [1]. 1-(5-Bromobenzofuran-2-yl)-2,2-dimethylpropan-1-one can serve as a key intermediate for constructing next-generation antiviral candidates via Suzuki or Heck coupling at the bromine position, followed by ketone functionalization, enabling rapid SAR exploration around the benzofuran pharmacophore.

Diversifiable Building Block for Palladium-Catalyzed Library Synthesis

The bromine substituent at the 5-position of this compound enables high-yielding Mizoroki-Heck (88-97% isolated yield) and Suzuki-Miyaura cross-coupling reactions for the construction of diverse 5-arylbenzofuran libraries [1]. This contrasts sharply with the non-halogenated benzofuran building block (CAS 75566-46-0), which lacks this diversification capability entirely, and with the 5-chloro analog (CAS 1040075-54-4), which requires harsher activation conditions for C-Cl bond cleavage . The pivaloyl ketone remains intact during cross-coupling, allowing for subsequent carbonyl chemistry in late-stage diversification.

Medicinal Chemistry Intermediate with Built-in Steric Protection for Multi-Step Synthesis

The sterically hindered pivaloyl carbonyl offers inherent protection against premature nucleophilic attack or enzymatic reduction during multi-step synthetic sequences [1]. This differentiates the compound from the acetyl analog (CAS 38220-75-6), whose more exposed methyl ketone is susceptible to undesired side reactions. For programs requiring sequential functionalization at both the bromine position (via cross-coupling) and the ketone position (via controlled nucleophilic addition or reduction), the pivaloyl group's steric bulk provides a strategic advantage in reaction planning.

Procurement-Optimized Building Block for Agrochemical and Pharmaceutical Discovery Programs

With 98% commercial purity and an established multi-supplier base, CAS 1040070-42-5 offers reliable procurement with minimal lead time compared to the 4-bromo and 7-bromo regioisomers, which have narrower commercial availability [1]. This supply-chain advantage is critical for discovery programs operating under compressed timelines, where custom synthesis delays for less common positional isomers can impede SAR progression.

Application
Selection Property
Validation Focus
HCV polymerase inhibitor scaffold research
Bromine handle for diversification; pivaloyl ketone for differentiation
Confirm target engagement and potency in specific assay
Pd-catalyzed library synthesis
Regioselective bromine for cross-coupling
Verify coupling yield and scope under selected conditions
Multi-step synthesis with steric protection
Sterically hindered pivaloyl carbonyl
Confirm chemoselectivity and stability under reaction conditions
Time-sensitive SAR and discovery campaigns
Multi-supplier availability, documented purity
Verify lot-specific purity and supply lead time
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